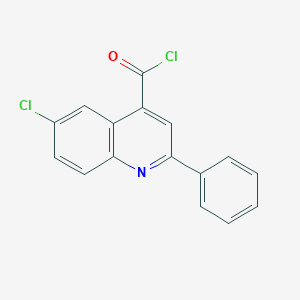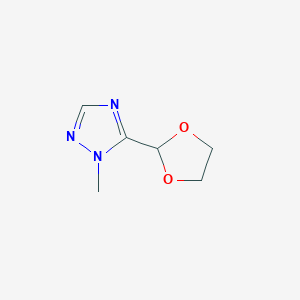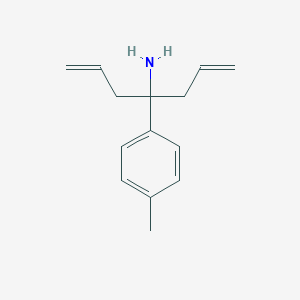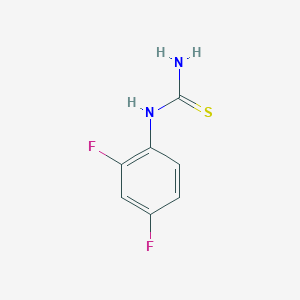![molecular formula C52H56BF24N B065473 Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium CAS No. 171261-33-9](/img/structure/B65473.png)
Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium is a chemical compound that has gained attention in scientific research for its potential applications in various fields. It is a boron-based compound that has been synthesized in recent years and has shown promising results in different areas of research.
Wirkmechanismus
The mechanism of action of Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium is not fully understood. However, it is believed that the boron anion in the compound acts as a Lewis acid, which can coordinate with electron-rich species. This property makes it a useful catalyst in organic synthesis and a potential stabilizer for metal nanoparticles.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium. However, it has been reported that the compound is stable under physiological conditions and does not show any toxicity in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium in lab experiments is its stability under various conditions. It can be used as a catalyst in organic synthesis and as a stabilizer for metal nanoparticles without losing its activity. However, one of the limitations is the lack of information on its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium. One direction is to explore its potential applications in the field of electrochemistry, as it has shown potential as an ionic liquid. Another direction is to investigate its potential as a stabilizer for metal nanoparticles, as it has shown promising results in preliminary studies. Additionally, further research is needed to understand its mechanism of action and potential toxicity, which can help in the development of safer and more effective boron-based compounds.
Synthesemethoden
Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium can be synthesized by reacting pentylamine with boron trifluoride etherate in the presence of 3,5-bis(trifluoromethyl)phenyl lithium. The reaction produces a boron-based compound that has a tetrahedral structure with four pentylammonium cations and one boron anion.
Wissenschaftliche Forschungsanwendungen
Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium has shown potential applications in various scientific research fields. It has been used as a catalyst in organic synthesis, especially in the formation of carbon-carbon bonds. It has also been used as a precursor for boron nitride nanotubes and as a reagent in the synthesis of boron-containing compounds. Additionally, it has shown potential as an ionic liquid for use in electrochemistry and as a stabilizer for metal nanoparticles.
Eigenschaften
CAS-Nummer |
171261-33-9 |
|---|---|
Produktname |
Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium |
Molekularformel |
C52H56BF24N |
Molekulargewicht |
1161.8 g/mol |
IUPAC-Name |
tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium |
InChI |
InChI=1S/C32H12BF24.C20H44N/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h1-12H;5-20H2,1-4H3/q-1;+1 |
InChI-Schlüssel |
GPEJTNCVDBQEMF-UHFFFAOYSA-N |
SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CCCCC[N+](CCCCC)(CCCCC)CCCCC |
Kanonische SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CCCCC[N+](CCCCC)(CCCCC)CCCCC |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Furo[2,3-C]pyridine-7-carboxamide](/img/structure/B65391.png)





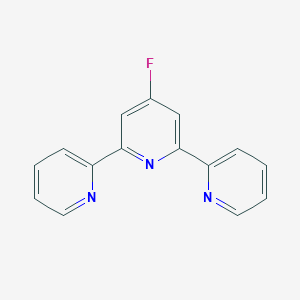
![1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI)](/img/structure/B65406.png)
